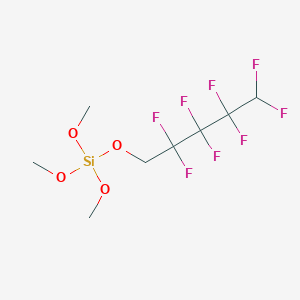

1H,1H,5H-Octafluoropentoxytrimethoxysilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12F8O4Si |

|---|---|

Molecular Weight |

352.25 g/mol |

IUPAC Name |

trimethyl 2,2,3,3,4,4,5,5-octafluoropentyl silicate |

InChI |

InChI=1S/C8H12F8O4Si/c1-17-21(18-2,19-3)20-4-6(11,12)8(15,16)7(13,14)5(9)10/h5H,4H2,1-3H3 |

InChI Key |

NRPFONWOWYTAFW-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](OC)(OC)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 1h,1h,5h Octafluoropentoxytrimethoxysilane

Precursor Synthesis and Purification Strategies

The synthesis of 1H,1H,5H-Octafluoropentoxytrimethoxysilane fundamentally relies on two key precursors: a fluorinated olefin and a hydridosilane. The most direct and common precursor pair is 1H,1H,5H-octafluoropent-1-ene and trimethoxysilane (B1233946).

The synthesis of the fluorinated alkene precursor, while not the focus of this article, is a critical first step. Such alkenes are often prepared from corresponding fluoroalkyl iodides, which can be sourced commercially or synthesized through various fluorination techniques. The presence of a vinyl or allyl group is crucial for the subsequent hydrosilylation reaction, as fluorinated double bonds are generally unreactive in this context. google.com

The other key precursor is trimethoxysilane, HSi(OCH₃)₃. This and other alkoxysilanes are commercially available. For specialized applications requiring high purity, purification of the precursors is essential. Standard laboratory techniques such as distillation are typically employed to purify both the fluorinated alkene and the trimethoxysilane before use. The removal of impurities is critical as they can interfere with the catalyst's activity and lead to the formation of unwanted byproducts.

Reaction Kinetics and Thermodynamic Considerations in Compound Formation

The formation of this compound via hydrosilylation is a thermodynamically favorable process, driven by the conversion of a silicon-hydrogen bond and a carbon-carbon double bond into a more stable silicon-carbon and carbon-hydrogen bond. The reaction is typically exothermic.

The kinetics of the hydrosilylation reaction are influenced by several factors, including the nature of the catalyst, the concentration of reactants, and the reaction temperature. Platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, are highly effective for this transformation and are widely used. mdpi.comnih.gov The reaction mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by alkene coordination, insertion into the Pt-H or Pt-Si bond, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

The reaction generally exhibits a positive order dependence on the concentration of the catalyst and the silane (B1218182). An induction period is sometimes observed, during which the active catalytic species is formed. nih.gov The rate of reaction can be monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band.

| Parameter | Influence on Reaction Rate | Typical Conditions |

| Catalyst Concentration | Increases with higher concentration | ppm levels for platinum catalysts |

| Reactant Concentration | Generally first-order in silane | Stoichiometric or slight excess of one reactant |

| Temperature | Increases with temperature, but side reactions can occur at high temperatures | 50-100 °C |

| Solvent | Can influence catalyst solubility and activity | Often run neat or in a non-polar aprotic solvent |

Optimization of Synthetic Conditions for High Yield and Purity

Optimizing the synthetic conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of catalyst, catalyst loading, reaction temperature, and reaction time.

For the hydrosilylation of fluorinated alkenes, platinum catalysts are generally preferred for their high activity and selectivity. However, other transition metal catalysts based on rhodium, iridium, iron, and cobalt have also been explored. google.com The catalyst loading is typically kept low, in the parts-per-million range for platinum catalysts, to minimize cost and potential contamination of the final product.

The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also promote side reactions such as isomerization of the alkene or redistribution reactions of the alkoxysilane. A typical temperature range for these reactions is between 50 and 100 °C. The reaction is often monitored until completion, which can be determined by the complete consumption of the limiting reagent as analyzed by techniques like gas chromatography (GC) or NMR spectroscopy.

Purification of the final product is typically achieved by vacuum distillation to remove the catalyst residue, any unreacted starting materials, and byproducts. The high boiling point of the product allows for effective separation from more volatile impurities.

| Parameter | Optimized Condition | Rationale |

| Catalyst | Karstedt's catalyst | High activity and selectivity for hydrosilylation. |

| Catalyst Loading | 10-50 ppm Pt | Cost-effective and minimizes product contamination. |

| Temperature | 60-80 °C | Balances reaction rate with minimizing side reactions. |

| Reaction Time | 2-6 hours | Typically sufficient for complete conversion. |

| Purification | Vacuum Distillation | Effective separation of high-boiling product from impurities. |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods in the chemical industry. For the synthesis of this compound, green chemistry principles can be applied to several aspects of the process.

One area of focus is the replacement of precious metal catalysts like platinum with more abundant and less toxic alternatives. Iron and cobalt-based catalysts have shown promise in hydrosilylation reactions, offering a more sustainable and cost-effective approach. nih.gov

Another green chemistry strategy is to minimize or eliminate the use of volatile organic solvents. Whenever possible, performing the reaction neat (without solvent) is preferred. If a solvent is necessary, the use of greener alternatives with lower environmental impact is encouraged.

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents and Auxiliaries | Performing the reaction neat or using high-boiling, low-toxicity solvents. |

| Catalysis | Exploring the use of earth-abundant metal catalysts (e.g., iron, cobalt) and developing recyclable catalytic systems. |

| Atom Economy | Hydrosilylation is inherently atom-economical. Optimization to minimize byproducts further improves this. |

| Design for Energy Efficiency | Conducting the reaction at the lowest possible temperature that still affords a reasonable reaction rate. |

Mechanistic Investigations of Hydrolysis and Condensation Reactions of 1h,1h,5h Octafluoropentoxytrimethoxysilane

Acid-Catalyzed Hydrolysis Mechanisms of Trimethoxysilane (B1233946) Moieties

The hydrolysis of the trimethoxysilane moiety of 1H,1H,5H-Octafluoropentoxytrimethoxysilane under acidic conditions proceeds through a series of protonation and nucleophilic substitution steps. The reaction is initiated by the protonation of one of the methoxy (B1213986) groups, which enhances the electrophilicity of the silicon atom. This is followed by a nucleophilic attack by a water molecule on the silicon center, leading to the formation of a pentacoordinate transition state. The departure of a methanol (B129727) molecule results in the formation of a silanol (B1196071) group (Si-OH). This process can occur stepwise for all three methoxy groups.

The general mechanism for the acid-catalyzed hydrolysis of an alkoxysilane can be represented as:

Protonation of the alkoxy group: R'-Si(OR)₃ + H₃O⁺ ⇌ R'-Si(OR)₂(O⁺HR) + H₂O

Nucleophilic attack by water: R'-Si(OR)₂(O⁺HR) + H₂O → [R'-Si(OR)₂(OH)(OH₂)]⁺

Deprotonation and elimination of alcohol: [R'-Si(OR)₂(OH)(OH₂)]⁺ → R'-Si(OR)₂(OH) + ROH + H⁺

Base-Catalyzed Hydrolysis Mechanisms of Trimethoxysilane Moieties

Under basic conditions, the hydrolysis of this compound follows a different mechanistic pathway. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. This forms a pentacoordinate intermediate, which then rearranges to eliminate a methoxide (B1231860) ion (CH₃O⁻). The methoxide ion subsequently abstracts a proton from a water molecule to form methanol and regenerate the hydroxide catalyst.

The general mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic attack by hydroxide: R'-Si(OR)₃ + OH⁻ → [R'-Si(OR)₃(OH)]⁻

Elimination of alkoxide: [R'-Si(OR)₃(OH)]⁻ → R'-Si(OR)₂(OH) + OR⁻

Protonation of alkoxide: OR⁻ + H₂O → ROH + OH⁻

The rate of base-catalyzed hydrolysis is highly dependent on the nature of the substituent on the silicon atom. Electron-withdrawing groups, such as the fluorinated chain in the target molecule, can increase the positive charge on the silicon atom, making it more susceptible to nucleophilic attack. This suggests that the hydrolysis of this compound may be accelerated under basic conditions compared to non-fluorinated analogues.

Oligomerization and Polycondensation Pathways of Hydrolyzed Species

Once silanol groups are formed through hydrolysis, they can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked polymer network. Condensation can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed methoxy group to form a siloxane bond and a methanol molecule. ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

The relative rates of these condensation reactions, along with the ongoing hydrolysis, determine the structure of the resulting polysiloxane. The pH of the reaction medium significantly influences the condensation rate. In general, condensation is slowest around the isoelectric point of silica (B1680970) (pH ≈ 2) and increases at both higher and lower pH values. The formation of cyclic species versus linear chains is also a possibility, further contributing to the complexity of the final polymer structure. For fluorinated silsesquioxanes, acid hydrolysis can sometimes lead to ill-defined mixtures, suggesting complex and competing reaction pathways. dtic.mil

Influence of Solvent and Water Content on Reaction Progression

The choice of solvent and the concentration of water are critical parameters that dictate the progression of both hydrolysis and condensation. Often, a co-solvent such as an alcohol is used to homogenize the otherwise immiscible alkoxysilane and water. The type of alcohol can influence reaction rates, with methanol generally leading to faster hydrolysis than ethanol (B145695) due to reduced steric hindrance.

The water-to-silane molar ratio (r) is a key determinant of the final product. A stoichiometric amount of water is required for complete hydrolysis of the trimethoxysilane group. However, using a substoichiometric amount of water can lead to the formation of partially hydrolyzed species and can favor alcohol-producing condensation. Conversely, a large excess of water can drive the hydrolysis equilibrium towards the formation of fully hydrolyzed silanetriols, which can then readily undergo condensation. The solvent can also affect the aggregation of the growing oligomers and the morphology of the final polymer network.

Role of Fluorinated Alkyl Chain in Modulating Silane (B1218182) Reactivity

The 1H,1H,5H-octafluoropentoxy group [(CF₃(CF₂)₃CH₂CH₂O-] exerts a profound influence on the reactivity of the trimethoxysilane moiety through its strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the ethylene (B1197577) spacer to the silicon atom.

The primary consequence of this electron withdrawal is an increase in the partial positive charge on the silicon atom. This heightened electrophilicity makes the silicon center more susceptible to nucleophilic attack. Consequently, the rate of hydrolysis, particularly under base-catalyzed conditions, is expected to be enhanced compared to non-fluorinated alkyl- or alkoxysilanes.

Furthermore, the fluorinated chain impacts the acidity of the silanol groups formed during hydrolysis. The electron-withdrawing nature of the substituent stabilizes the conjugate base (silanolate anion, ≡Si-O⁻), making the silanol a stronger acid. This increased acidity can, in turn, affect the rates of condensation reactions, as the concentration of the reactive silanolate species under basic conditions would be higher.

Theoretical studies on the hydrolysis of fluorosilanes have indicated that these reactions can be thermodynamically less favorable and have higher activation energies compared to their chlorosilane counterparts. researchgate.net This suggests a complex interplay between thermodynamic and kinetic factors. The fluorinated chain also imparts unique properties to the resulting materials, such as hydrophobicity and low surface energy, which are direct consequences of the nature of the perfluoroalkyl segment.

Surface Functionalization Engineering with 1h,1h,5h Octafluoropentoxytrimethoxysilane

Chemisorption and Physisorption Phenomena on Diverse Substrates

The interaction of 1H,1H,5H-Octafluoropentoxytrimethoxysilane with a substrate surface is a multifaceted process involving both physical adsorption (physisorption) and chemical bond formation (chemisorption). Initially, the silane (B1218182) molecules may physically adsorb onto the substrate through weaker van der Waals forces. This is often a precursor to the more robust chemisorption process.

The chemisorption of alkoxysilanes like this compound onto hydroxylated surfaces is primarily driven by the hydrolysis of the methoxy (B1213986) groups (-OCH₃) in the presence of surface or atmospheric water, forming reactive silanol (B1196071) groups (-Si-OH). These silanols can then undergo a condensation reaction with the hydroxyl groups (-OH) present on the surface of many inorganic substrates, resulting in the formation of stable covalent siloxane bonds (Si-O-Substrate).

Surface Preparation Techniques for Enhanced Silane Adhesion

The density and stability of the grafted this compound layer are critically dependent on the preparation of the substrate surface. The primary goal of surface preparation is to generate a sufficient density of hydroxyl groups, which act as anchoring sites for the silane. Common techniques include:

Plasma Treatment: Exposure to oxygen or argon plasma can effectively clean surfaces of organic contaminants and introduce hydroxyl groups.

Piranha Etching: A solution of sulfuric acid and hydrogen peroxide is a powerful oxidizing agent used to hydroxylate surfaces, particularly silicon-based substrates.

UV/Ozone Cleaning: This method utilizes ultraviolet light to generate ozone, which then oxidizes surface contaminants and creates a hydroxylated surface.

Alkaline or Acidic Treatments: Immersion in basic or acidic solutions can also be used to clean and activate surfaces, though the choice of reagent depends on the substrate's chemical stability.

The effectiveness of these treatments is often evaluated by measuring the water contact angle; a highly hydrophilic surface (low contact angle) typically indicates a high density of hydroxyl groups.

Self-Assembled Monolayer (SAM) Formation Dynamics

Following surface preparation, the substrate is exposed to a solution of this compound. The formation of a self-assembled monolayer (SAM) is a dynamic process that can be broadly divided into several stages:

Transport and Adsorption: Silane molecules are transported from the bulk solution to the substrate surface, where they initially physisorb.

Hydrolysis: The methoxy groups of the silane hydrolyze to form silanols. This step is often catalyzed by the presence of a small amount of water on the surface or in the solvent.

Surface Condensation: The newly formed silanols condense with the surface hydroxyl groups, forming covalent Si-O-Substrate bonds.

Lateral Polymerization: Adjacent silane molecules can also condense with each other, forming a cross-linked siloxane network (Si-O-Si) parallel to the surface. This lateral polymerization contributes to the stability and density of the SAM.

Reorganization: Over time, the adsorbed molecules may reorganize to maximize packing density and minimize free energy, leading to a more ordered monolayer.

The kinetics of SAM formation are influenced by factors such as the concentration of the silane solution, the temperature, the solvent used, and the reaction time.

Covalent Grafting Mechanisms to Inorganic Surfaces

The covalent attachment of this compound to inorganic surfaces is the key to achieving durable surface modification. The trimethoxysilane (B1233946) headgroup is the reactive moiety responsible for this grafting.

**4.2.1. Functionalization of Metal Oxides (e.g., SiO₂, Al₂O₃, TiO₂) **

Metal oxides are ideal substrates for silanization due to the natural presence of surface hydroxyl groups (M-OH, where M = Si, Al, Ti). The grafting mechanism involves the hydrolysis of the Si-(OCH₃)₃ groups of the silane to Si-(OH)₃, followed by condensation with the M-OH groups on the metal oxide surface. This results in the formation of strong M-O-Si linkages.

Silicon Dioxide (SiO₂): The surface of silica (B1680970) is rich in silanol groups (Si-OH), making it highly reactive towards silanization.

Alumina (Al₂O₃): Alumina surfaces also possess hydroxyl groups (Al-OH) that readily react with silanes.

Titania (TiO₂): The surface of titania contains Ti-OH groups that serve as active sites for silane grafting.

The table below summarizes typical water contact angles achieved on various metal oxide surfaces after functionalization with fluoroalkylsilanes, demonstrating the significant increase in hydrophobicity.

| Substrate | Initial Water Contact Angle (°) | Water Contact Angle after FAS Treatment (°) |

| SiO₂ | < 10 | > 110 |

| Al₂O₃ | 20-40 | > 120 |

| TiO₂ | 10-30 | > 115 |

Note: Data presented are representative values for fluoroalkylsilanes (FAS) and may vary depending on the specific silane and process conditions.

Functionalization of Ceramic Substrates

Ceramic materials, which are often composed of metal oxides, carbides, or nitrides, can also be functionalized with this compound. For oxide-based ceramics, the mechanism is similar to that described for metal oxides. For non-oxide ceramics, a surface pre-treatment to generate hydroxyl groups is often necessary. This can be achieved through controlled oxidation or other chemical treatments. The resulting hydrophobic surface can be beneficial in applications requiring resistance to wetting and corrosion.

Functionalization of Glass and Quartz Surfaces

Glass and quartz are primarily composed of silicon dioxide (SiO₂) and are therefore excellent candidates for silanization. The surfaces of these materials are naturally covered with silanol groups, especially after cleaning and activation. The reaction of this compound with glass or quartz follows the same hydrolysis and condensation mechanism as with SiO₂, leading to a durable, low-energy surface. This modification is widely used to create anti-fouling, anti-reflective, and easy-to-clean coatings on glass and quartz.

The following table shows the effect of silanization time on the water contact angle of a glass surface treated with a fluoroalkylsilane solution.

| Treatment Time (hours) | Water Contact Angle (°) |

| 1 | 85 |

| 6 | 98 |

| 12 | 105 |

| 24 | 112 |

Note: This data is illustrative for a generic fluoroalkylsilane and highlights the progressive nature of SAM formation.

Interface Chemistry and Interfacial Adhesion Principles

The efficacy of this compound in surface functionalization is fundamentally governed by its interface chemistry, which primarily involves hydrolysis and condensation reactions. The trimethoxysilane group is the reactive moiety that enables the covalent bonding of the molecule to various substrates. The process begins with the hydrolysis of the methoxy groups (-OCH₃) in the presence of water to form silanol groups (-Si-OH). This is a critical step, as the presence of a thin layer of adsorbed water on the substrate surface is often sufficient to initiate this reaction.

The subsequent condensation reaction occurs between the silanol groups of the silane molecule and hydroxyl groups (-OH) present on the substrate surface, such as the native oxide layer on silicon wafers or glass. This reaction forms a stable covalent siloxane bond (Si-O-Si), anchoring the this compound molecule to the surface. Concurrently, condensation can also occur between adjacent silanol molecules, leading to the formation of a cross-linked polysiloxane network parallel to the substrate surface. This lateral polymerization contributes to the formation of a dense and stable self-assembled monolayer (SAM).

Table 1: Comparative Contact Angle Data for Fluorinated Silane Coatings on Silicon Substrates

| Silane Compound | Water Contact Angle (°) | Diiodomethane Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|---|

| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | ~110-115 | ~90-95 | ~10-15 |

| (3,3,3-Trifluoropropyl)trichlorosilane | ~90-95 | ~70-75 | ~20-25 |

This table presents typical data for similar fluorinated and non-fluorinated silanes to illustrate the impact of fluorination on surface properties. The actual values for this compound may vary.

The adhesion force of these coatings can be quantitatively assessed using techniques such as Atomic Force Microscopy (AFM). The pull-off force required to separate an AFM tip from the coated surface provides a measure of the adhesion at the nanoscale. Research on similar fluorinated SAMs has shown that while the covalent bonding to the substrate is strong, the outward-facing fluorinated surface exhibits very low adhesion to external objects, a property critical for applications requiring non-stick or low-friction surfaces.

Multi-Layer Formation and Controlled Deposition Strategies

The formation of multi-layer assemblies of this compound allows for the creation of thicker, more robust coatings with enhanced barrier properties. Controlled deposition strategies are essential to achieve well-defined multi-layer structures with tailored thickness and morphology. Two primary approaches for this are layer-by-layer (LbL) assembly and controlled chemical vapor deposition (CVD).

In a typical LbL assembly process for silanes, the substrate is sequentially immersed in a solution of the silane and a solution containing a component that can interact with the silane layer, often through hydrogen bonding or electrostatic interactions after a surface activation step. However, for building up multiple layers of the same silane, a multi-step process involving surface reactivation after each layer deposition is necessary. This can be achieved by plasma treatment or UV-ozone cleaning to generate new hydroxyl groups on the surface of the previously deposited layer, enabling the subsequent attachment of the next layer of this compound.

Chemical Vapor Deposition (CVD) offers a solvent-free method for creating both monolayer and multilayer coatings. In a CVD process, the substrate is placed in a vacuum chamber, and the vapor of this compound is introduced. The deposition process is controlled by parameters such as substrate temperature, precursor vapor pressure, and deposition time. For multilayer formation, the process can be repeated in cycles, or the deposition parameters can be adjusted to promote vertical polymerization. The presence of a controlled amount of water vapor in the chamber is crucial to facilitate the hydrolysis and condensation reactions.

The thickness and uniformity of the deposited films can be monitored in-situ using techniques like ellipsometry. The data obtained from ellipsometry can provide precise measurements of the film thickness as a function of the number of deposition cycles or deposition time, allowing for fine control over the final multi-layer architecture.

Table 2: Hypothetical Ellipsometry Data for a 5-Cycle Layer-by-Layer Deposition of a Fluorinated Silane

| Deposition Cycle | Film Thickness (nm) | Refractive Index |

|---|---|---|

| 1 | 1.5 | 1.42 |

| 2 | 3.1 | 1.42 |

| 3 | 4.6 | 1.43 |

| 4 | 6.2 | 1.43 |

This table presents hypothetical data illustrating the expected linear growth of a multilayer film with each deposition cycle. The actual growth rate and refractive index would need to be determined experimentally for this compound.

The structure and morphology of the resulting multi-layer films can be characterized using techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) to assess surface roughness and uniformity. X-ray Photoelectron Spectroscopy (XPS) can be employed to confirm the chemical composition and the presence of the fluorinated silane at the surface.

Advanced Characterization Techniques for Understanding 1h,1h,5h Octafluoropentoxytrimethoxysilane and Its Derivatives

Spectroscopic Analysis of Molecular Structure and Bonding Environments

Spectroscopic techniques are fundamental to confirming the chemical identity of 1H,1H,5H-Octafluoropentoxytrimethoxysilane and understanding its interaction with substrates at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ²⁹Si NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing different nuclei, a complete picture of the molecule's framework can be assembled.

¹H NMR: Proton NMR is used to identify the hydrogen-bearing fragments of the molecule. youtube.comyoutube.com The spectrum will show distinct signals for the methoxy (B1213986) protons (-OCH₃), the protons on the alkyl chain adjacent to the silicon atom (-CH₂-Si), the protons adjacent to the ether oxygen (-O-CH₂-), and the terminal proton on the fluorocarbon chain (-CHF₂). The chemical shift of protons near electronegative atoms, like oxygen, will be further downfield. youtube.comyoutube.com

¹³C NMR: Carbon NMR provides information on the carbon backbone of the silane (B1218182). Each chemically distinct carbon atom yields a separate signal, allowing for the verification of the propyl chain, the methoxy groups, and the fluorinated pentyl chain. oxinst.com

¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is particularly useful for fluorinated compounds. ed.ac.ukillinois.edu It provides detailed information about the electronic environment of each fluorine atom in the octafluoropentoxy group, with distinct signals expected for the -CF₂- groups and the terminal -CHF₂ group.

²⁹Si NMR: While less sensitive, ²⁹Si NMR is crucial for directly probing the environment around the silicon atom. oxinst.com It can be used to monitor the hydrolysis of the methoxy groups (-Si(OCH₃)₃) and the subsequent condensation reactions that lead to the formation of siloxane (Si-O-Si) networks on a substrate surface.

Reaction monitoring is a key application of NMR. For instance, during the formation of a self-assembled monolayer, the disappearance of the ¹H NMR signal for the methoxy protons and the corresponding shift in the ²⁹Si NMR spectrum can confirm the progress of hydrolysis and condensation.

Table 1: Representative NMR Chemical Shifts for Functional Groups in this compound This table presents typical, generalized chemical shift (δ) ranges. Actual values can vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Si-O-CH ₃ | 3.5 - 3.9 |

| O-CH ₂-CH₂ | 3.8 - 4.2 | |

| -CH ₂-CHF₂ | 5.8 - 6.4 (triplet of triplets) | |

| ¹³C | Si-O-C H₃ | 50 - 55 |

| Si-C H₂- | 5 - 10 | |

| -C F₂- | 108 - 125 | |

| ¹⁹F | HF ₂C- | -138 to -145 (doublet) |

| -CF ₂- | -120 to -130 | |

| ²⁹Si | -S i(OCH₃)₃ | -40 to -50 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

FTIR and Raman spectroscopy are complementary techniques used to identify the characteristic vibrational modes of the molecule's functional groups. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation, revealing the presence of specific chemical bonds. researchgate.net For this compound, key absorption bands include strong C-F stretching vibrations, C-H stretching from the alkyl and methoxy groups, and Si-O-C and Si-O stretching vibrations. researchgate.netfu-berlin.de

Raman spectroscopy, which measures inelastic scattering of monochromatic light, is also effective for identifying these functional groups. mdpi.com It is particularly sensitive to non-polar bonds and can provide complementary information to FTIR, aiding in a comprehensive vibrational analysis.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Vibration Type |

| C-H | FTIR/Raman | 2850 - 3000 | Stretching |

| C-F | FTIR/Raman | 1100 - 1350 | Stretching |

| Si-O-C | FTIR/Raman | 1080 - 1190 | Asymmetric Stretching |

| Si-O-CH₃ | FTIR/Raman | 2845 | Stretching |

| Si-O-Si | FTIR/Raman | 1000 - 1100 | Stretching (in condensed films) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. nih.gov When a substrate is coated with this compound, XPS can confirm the presence of the coating and analyze its chemical structure. researchgate.net

High-resolution scans of individual elements provide chemical state information. For example, the C 1s spectrum can be deconvoluted into multiple peaks corresponding to different bonding environments: C-Si, C-C/C-H, C-O, and C-F₂. nih.gov The presence and relative intensity of these peaks confirm the integrity of the molecular structure on the surface. XPS is also highly sensitive to fluorine, making it ideal for analyzing fluorinated films. researchgate.net

Table 3: Representative XPS Binding Energies for Surfaces Functionalized with Fluorinated Silanes

| Element (Orbital) | Chemical State | Typical Binding Energy (eV) |

| C 1s | C-Si, C-C | 284.5 - 285.0 |

| C-O | ~286.5 | |

| C-F₂ | ~291.0 | |

| C-F₃ | ~293.0 | |

| O 1s | Si-O-Si/Si-O-C | ~532.5 |

| F 1s | C-F | ~689.0 |

| Si 2p | Si-O | ~102.0 - 103.5 |

Microscopic and Morphological Investigations of Functionalized Surfaces

Microscopy techniques are essential for visualizing the effect of the silane coating on a substrate's surface, from nanoscale roughness to microscale structure.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a surface's topography. mdpi.com It is used to characterize the nanoscale texture of substrates before and after the application of the this compound coating.

AFM analysis can reveal how the silane molecules self-assemble on the surface, whether they form a smooth, uniform monolayer or a more complex, aggregated structure. A key parameter derived from AFM is the root mean square (RMS) roughness, which quantifies the surface's texture. nih.gov For many applications, a smooth and uniform coating is desired. Comparing the RMS roughness of the uncoated and coated substrate provides a quantitative measure of the film's quality. nih.govresearchgate.net Nanoscale roughness can influence properties like hydrophobicity. fu-berlin.denih.gov

Table 4: Illustrative AFM Surface Roughness Data This table shows a hypothetical example based on typical findings for silane coatings.

| Sample | Scan Area | RMS Roughness (nm) |

| Uncoated Silicon Wafer | 5 µm x 5 µm | ~0.2 |

| Coated Silicon Wafer | 5 µm x 5 µm | ~0.5 |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful microscopy techniques that use electron beams to provide morphological and structural information at the micro and nanoscale.

Transmission Electron Microscopy (TEM), when used in a cross-sectional configuration, can provide direct measurement of the coating's thickness. This is crucial for controlling the deposition process and ensuring the film meets the required specifications for a given application. TEM can also reveal details about the film's internal structure and its interface with the substrate.

Surface Energy and Wetting Behavior Characterization

The primary function of this compound is to modify surface energy, leading to repellent properties. Characterizing this behavior is fundamental to evaluating its performance.

Contact Angle Goniometry for Hydrophobicity and Oleophobicity Assessments

Contact angle goniometry is a principal technique for quantifying the wettability of a solid surface. surfacesciencewestern.combrighton-science.com It measures the angle formed at the three-phase boundary where a liquid, gas (usually air), and solid intersect. surfacesciencewestern.com This angle provides a direct measure of a surface's hydrophobicity (water repellency) and oleophobicity (oil repellency).

A high contact angle indicates low wettability, meaning the liquid beads up on the surface. surfacesciencewestern.comuwo.ca Surfaces are generally considered hydrophobic if the static water contact angle (WCA) is above 90° and superhydrophobic if the WCA exceeds 150°. googleapis.com Similarly, oleophobicity is characterized by high contact angles with low surface tension liquids, such as oils. googleapis.comresearchgate.net A surface is typically deemed oleophobic if the contact angle with a hydrocarbon liquid is at least 50°. googleapis.com

The application of this compound, with its fluorinated alkyl chain, is designed to create a low surface energy coating. diva-portal.org After deposition and curing, the fluorinated tails orient away from the substrate, drastically reducing surface energy and imparting both hydrophobic and oleophobic characteristics.

Research on surfaces modified with similar fluoroalkoxysilanes, such as 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFOTES), demonstrates the effectiveness of this functionalization. Chemical etching of an aluminum alloy surface followed by coating with a PFOTES-based sol-gel solution can increase the WCA to over 150°, achieving a superhydrophobic state. advancedopticalmetrology.com This effect is attributed to the combination of the low surface energy imparted by the fluorinated silane and the surface roughness. advancedopticalmetrology.com The same surfaces also exhibit oleophobicity, repelling oils due to the entrapment of air within the rough surface texture. advancedopticalmetrology.com

The following table presents typical contact angle measurements for surfaces treated with a fluorinated silane, illustrating the resulting hydrophobicity and oleophobicity.

Table 1: Representative Contact Angle Data for a Fluoroalkoxysilane-Treated Surface

| Probe Liquid | Chemical Formula | Surface Tension (mN/m) | Contact Angle (°) | Wettability Classification |

|---|---|---|---|---|

| Water | H₂O | 72.8 | > 150 | Superhydrophobic |

| n-Hexadecane | C₁₆H₃₄ | 27.5 | > 40 | Oleophobic |

Note: Data is representative of surfaces treated with long-chain fluoroalkoxysilanes like PFOTES to illustrate the expected performance of coatings derived from this compound. advancedopticalmetrology.comgoogle.com

Thermal Analysis Methods for Reaction Progress and Stability

Thermal analysis techniques are crucial for determining the operational limits and reaction characteristics of coatings derived from this compound.

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Grafting Density

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to determine the thermal stability and decomposition profile of materials. For a surface modified with this compound, TGA can identify the temperature at which the grafted silane layer begins to degrade.

TGA is also a powerful tool for quantifying the amount of material grafted onto a substrate, known as the grafting density. nih.govresearchgate.net By comparing the mass loss of a bare substrate with that of a silane-treated substrate, the mass of the grafted silane can be determined. researchgate.net This mass loss, combined with the surface area of the substrate and the molecular weight of the silane, allows for the calculation of the grafting density, often expressed as the number of chains per unit area (e.g., chains/nm²). researchgate.netresearchgate.net

The calculation generally follows this equation: Grafting Density (σ) = (Δm * Nₐ) / (M * A) Where:

Δm is the mass loss of the grafted polymer from TGA.

Nₐ is Avogadro's number.

M is the molecular weight of the grafted silane.

A is the total surface area of the substrate material.

The table below illustrates a hypothetical TGA result for silica (B1680970) nanoparticles functionalized with this compound.

Table 2: Example TGA Data for Grafting Density Calculation

| Sample | Initial Mass (mg) | Final Mass at 600°C (mg) | Mass Loss (%) | Calculated Grafting Density (chains/nm²) |

|---|---|---|---|---|

| Bare Silica Nanoparticles | 10.00 | 9.95 | 0.5% | N/A |

Note: The mass loss for the functionalized sample is corrected by subtracting the mass loss of the bare substrate to isolate the decomposition of the grafted silane.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Curing Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. pcimag.com It is highly effective for studying the curing (cross-linking) reactions of coatings and identifying phase transitions like the glass transition temperature (Tg). pcimag.comresearchgate.net

When a formulation containing this compound is cured, the methoxy groups hydrolyze and condense to form a cross-linked polysiloxane network. This process is exothermic and can be monitored by DSC as a broad peak in the heat flow signal. researchgate.net The area under this peak is proportional to the total heat of reaction (ΔH), and the extent of cure can be quantified by comparing the residual heat of reaction of a partially cured sample to that of an uncured one. pcimag.com

Furthermore, DSC is used to measure the glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. pcimag.com The Tg is a critical parameter for the mechanical properties of a coating. As the curing process proceeds, the cross-link density increases, restricting molecular mobility and causing the Tg to shift to a higher temperature. pcimag.com Monitoring this shift is an effective way to assess the degree of cure. researchgate.net

Table 3: Representative DSC Data for Monitoring Cure Progression

| Curing Stage | Event Observed in DSC Scan | Onset Temperature (°C) | Peak Temperature (°C) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|---|

| Uncured | Exothermic Cure Reaction | ~100 | ~130 | < 25 |

| Partially Cured | Residual Exothermic Reaction | ~110 | ~140 | 35 |

Note: Values are representative and demonstrate the expected trends for a thermosetting silane coating. pcimag.comresearchgate.net

Chromatographic Methods for Purity and By-product Analysis

The purity of the this compound monomer is critical for achieving consistent and high-performance coatings. Chromatographic techniques are essential for assessing purity and identifying by-products from the synthesis process.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a suitable method for analyzing volatile and thermally stable compounds like alkoxysilanes. diva-portal.org The technique separates components of a mixture based on their boiling points and interactions with a stationary phase. The subsequent mass spectrometry analysis provides structural information, allowing for the definitive identification of the main compound, residual starting materials, and synthesis by-products.

A common issue during the synthesis and storage of alkoxysilanes is premature hydrolysis and condensation, which can lead to the formation of dimers, trimers, and other oligomeric siloxanes. diva-portal.org These by-products can affect the viscosity, reactivity, and ultimate performance of the coating formulation. While GC-MS is effective for volatile species, Liquid Chromatography (LC), particularly with mass spectrometry detection (LC-MS), can be employed to detect less volatile, higher molecular weight by-products such as these siloxane oligomers. diva-portal.org The choice between GC and LC depends on the volatility and reactivity of the target analytes. For reactive silanes, GC-MS/MS has been shown to be an effective analytical method. diva-portal.org

Applications of 1h,1h,5h Octafluoropentoxytrimethoxysilane in Functional Materials Engineering

Development of Superhydrophobic and Oleophobic Surfaces

The primary application of 1H,1H,5H-Octafluoropentoxytrimethoxysilane is in the creation of surfaces that exhibit extreme repellency to both water (superhydrophobicity) and oils (oleophobicity). This is achieved by combining the low surface energy provided by the fluoroalkoxy group with specific surface roughness. The trimethoxysilane (B1233946) group of the molecule reacts with hydroxyl groups on a substrate's surface (or with a binder matrix) in the presence of moisture, creating a durable, covalently bonded, low-energy film. For a surface to be superhydrophobic, it must have a water contact angle greater than 150° and low contact angle hysteresis. Similarly, oleophobicity involves achieving high contact angles with low-surface-tension liquids like oils.

Anti-fouling Coatings for Marine Applications

In marine environments, biofouling—the accumulation of microorganisms, plants, and algae on submerged surfaces—is a significant problem that increases drag on ships and marine structures. Coatings that prevent the adhesion of these organisms are crucial. This compound is used as a key component in creating anti-fouling surfaces.

Research has shown that incorporating this fluorosilane into a coating system can produce a smooth, low-energy surface that minimizes the attachment points for marine organisms. It is often used in the final, top layer of a multi-layer coating system. For instance, a patent describes an anti-fouling coating where a fluorosilane-modified polysiloxane layer is applied over an epoxy resin primer. The this compound is part of a formulation that, after curing, presents a surface with very low surface energy, creating a non-stick surface that deters the firm adhesion of marine life. This "fouling release" mechanism is a non-biocidal alternative to traditional toxic anti-fouling paints.

Self-cleaning Surfaces for Optoelectronic Devices

Self-cleaning surfaces are highly desirable for optoelectronic devices such as display screens and camera lenses, where contaminants like fingerprints and dust can impair performance. This compound is instrumental in fabricating anti-fingerprint and self-cleaning glass for these applications.

A common method involves a sol-gel process where the fluorosilane is mixed with a silica (B1680970) precursor, such as tetraethyl orthosilicate (B98303) (TEOS). This mixture is applied to a glass substrate and cured. The this compound migrates to the surface, orienting its fluorinated tails outwards. This creates a durable, transparent coating that is both hydrophobic and oleophobic. Water droplets bead up and roll off, carrying contaminants with them, while the oleophobic nature resists the adhesion of skin oils from fingerprints. One patented technology for anti-fingerprint glass utilizing this compound reports achieving a water contact angle of 115° and a low dynamic friction coefficient, making the surface easy to wipe clean.

Low Surface Energy Coatings for Anti-icing and Anti-corrosion Applications

The low surface energy imparted by this compound is also beneficial for preventing ice accumulation and protecting against corrosion.

For anti-icing applications, the goal is to reduce the adhesion strength of ice to a surface. Superhydrophobic surfaces created with this fluorosilane can delay frost formation and significantly lower the force required to remove any ice that does form. A patent for a wear-resistant, low-adhesion coating incorporates this compound into a polyurethane system containing silica nanoparticles. This combination of surface chemistry and nano-roughness results in a coating with excellent water repellency, which is a key characteristic for passive anti-icing systems.

In the context of anti-corrosion, this fluorosilane helps by creating a dense, hydrophobic barrier that prevents corrosive agents like water and salts from reaching the underlying metal substrate. A patent for a composite coating describes a system where this compound is used to modify the surface of graphene oxide. This modified graphene is then dispersed in a resin. The fluorinated surface of the graphene enhances the coating's hydrophobicity, effectively blocking moisture ingress. Coatings formulated with this material have demonstrated significantly improved corrosion resistance in salt spray tests compared to unmodified coatings.

Performance Data for Coatings Incorporating this compound

| Application | Substrate/System | Performance Metric | Reported Value |

|---|---|---|---|

| Anti-fingerprint Glass | Glass with Sol-Gel Coating | Water Contact Angle | 115° |

| Anti-icing Coating | Polyurethane/Silica Nanoparticle System | Water Contact Angle | >150° |

| Anti-icing Coating | Polyurethane/Silica Nanoparticle System | Sliding Angle | <5° |

| Anti-corrosion Coating | Epoxy Resin with Modified Graphene | Salt Spray Test (30 days) | No blistering, rusting, or peeling |

Fabrication of Dielectric Materials with Reduced Permittivity

In the electronics industry, particularly for high-frequency applications, materials with a low dielectric constant (low-k) are essential to reduce signal delay and power dissipation. The incorporation of fluorine into materials is a well-established strategy for lowering the dielectric constant due to fluorine's high electronegativity and the low polarizability of the carbon-fluorine bond.

Integration into Hybrid Organic-Inorganic Materials and Nanocomposites

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). This compound is an ideal agent for creating these hybrids, acting as a molecular bridge between the two phases.

The silane (B1218182) functionality can co-polymerize with other inorganic precursors, while the fluorinated organic chain imparts specific properties to the final composite. This approach is used to create nanocomposites where inorganic nanoparticles (like silica, titania, or graphene) are functionalized with the fluorosilane before being dispersed into a polymer matrix. This surface modification prevents the nanoparticles from agglomerating and ensures a strong interfacial bond with the polymer, leading to enhanced mechanical and functional properties.

Sol-Gel Derived Materials

The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials from molecular precursors. This compound is frequently used in sol-gel chemistry to create functional coatings and materials.

In a typical non-aqueous sol-gel process, the fluorosilane is mixed with a metal alkoxide precursor, such as tetraethyl orthosilicate (TEOS), and a solvent. The trimethoxysilane groups hydrolyze and condense with the TEOS molecules, forming a cross-linked inorganic silica network. Simultaneously, the fluorinated chains self-assemble and orient towards the surface, minimizing the surface energy of the final material. This one-pot synthesis method is the basis for many of the applications mentioned previously, including the anti-fingerprint and anti-corrosion coatings, demonstrating the central role of sol-gel chemistry in harnessing the properties of this compound.

Polymer Composites with Enhanced Surface Properties

The incorporation of fluorinated silanes like this compound into polymer composites is a key strategy for imparting specialized surface properties, primarily hydrophobicity and oleophobicity. The fundamental mechanism involves the migration of the low-surface-energy fluorinated chains to the polymer-air interface during curing or processing. The trimethoxysilane group allows for covalent bonding with fillers or the polymer matrix itself, provided there are suitable functional groups (like hydroxyls), ensuring the durability of the surface treatment.

While specific studies on this compound are limited, research on analogous compounds demonstrates significant improvements in the surface characteristics of various polymers. For instance, the treatment of wood fiber-polypropylene composites with silanes can enhance surface hydrophobicity. kmathwig.com The general principle relies on the silane's ability to form a stable, low-energy layer at the surface. For this compound, the octafluoropentoxy group would act as the active component, creating a fluorinated barrier that repels water and oils.

Detailed Research Findings: Specific research detailing the performance of this compound in polymer composites is not prominently available. However, based on the behavior of similar fluoroalkylsilanes, it is hypothesized that its application would lead to a significant increase in the water contact angle and a decrease in the surface energy of the composite material. The effectiveness would depend on factors such as the concentration of the silane, the curing conditions, and the specific polymer matrix used.

Hypothetical Performance Data for this compound in a Polypropylene (PP) Composite

| Property | Untreated PP Composite | PP Composite with this compound (Hypothesized) |

|---|---|---|

| Water Contact Angle | ~90° | >110° |

| Surface Energy | ~30 mN/m | <20 mN/m |

| Oil Repellency | Low | High |

| Durability of Surface Treatment | N/A | High (due to covalent bonding) |

This table is illustrative and based on the expected performance of fluoroalkylsilanes. Specific experimental data for this compound is required for validation.

Optical Coatings with Anti-reflective or Hydrophobic Properties

In the field of optical coatings, this compound would primarily be utilized for its ability to create hydrophobic and anti-fouling surfaces. Anti-reflection coatings work by creating interference effects with thin layers of different refractive indices. nih.govnih.govrsc.orgresearchgate.net While this silane itself is not a primary anti-reflective material, it can be applied as a topcoat on a multi-layer anti-reflective stack. This top layer, with its low surface energy, prevents the accumulation of water, dirt, and oils, thereby preserving the optical performance of the underlying anti-reflective layers.

The application process typically involves depositing a very thin layer of the silane onto the optical element (e.g., a lens or window) via methods like dip-coating, spin-coating, or vapor deposition. The trimethoxysilane groups react with hydroxyl groups on the glass surface, forming a durable, covalently bonded monolayer. The octafluoropentoxy chains orient outwards, creating a highly hydrophobic surface.

Detailed Research Findings: There is a lack of specific studies measuring the optical properties of coatings derived solely from this compound. The primary benefit would be the hydrophobicity conferred upon the surface. For a material to also have anti-reflective properties, its refractive index and thickness must be precisely controlled. The refractive index of fluorinated compounds is typically low, which is a desirable characteristic for an anti-reflective layer.

Projected Properties of an Optical Surface with a this compound Topcoat

| Property | Uncoated Glass Substrate | Glass with Hydrophobic Coating (Projected) |

|---|---|---|

| Water Contact Angle | 20-30° | >105° |

| Water Sliding Angle | High | <10° |

| Transmittance | ~92% (due to Fresnel reflections) | ~92% (coating is too thin to significantly alter transmittance alone) |

| Surface Cleanliness | Prone to contamination | Self-cleaning properties |

This table illustrates the expected hydrophobic performance. The impact on optical transmittance would depend on the thickness and uniformity of the applied layer.

Microfluidic Devices and Lab-on-a-Chip Applications

The surface properties of the channels within microfluidic devices are critical for their function, controlling fluid flow, preventing sample adhesion, and enabling specific assays. nih.govmdpi.com Polydimethylsiloxane (PDMS), a common material for fabricating microfluidic chips, is inherently hydrophobic. nih.govillinois.edu However, for many "lab-on-a-chip" applications, such as creating oil-in-water droplets or performing certain biological assays, hydrophilic surfaces are required. nih.gov Conversely, to enhance the flow of aqueous solutions in plugs separated by an immiscible oil phase (droplet microfluidics), a highly and stably hydrophobic surface is necessary.

This compound is ideally suited for rendering the surfaces of microfluidic channels, whether made of glass or plasma-activated PDMS, strongly and permanently hydrophobic. This is crucial for applications involving the generation and manipulation of aqueous droplets in an oil stream. The treatment would involve flowing a solution of the silane through the microchannels, followed by a curing step to covalently bond the silane to the channel walls. This modification prevents the aqueous droplets from wetting and sticking to the channel surfaces, ensuring smooth transport and preventing cross-contamination between droplets.

Detailed Research Findings: While general surface modification techniques for microfluidics are well-documented, specific performance data for this compound is not available in the reviewed literature. Research on similar fluorinated silanes, such as trichloro(1H,1H,2H,2H-perfluorooctyl)silane, has shown their effectiveness in creating the necessary hydrophobic surfaces for droplet-based microfluidics. The stability of the coating is a key advantage of using a silane coupling agent, as simple plasma treatments to induce surface changes on PDMS are often not permanent. illinois.edu

Expected Impact of this compound on PDMS Microchannel Properties

| Parameter | Untreated PDMS | Plasma-Treated PDMS | PDMS Treated with this compound (Expected) |

|---|---|---|---|

| Wettability | Hydrophobic | Temporarily Hydrophilic | Stably Hydrophobic |

| Water Contact Angle | ~110° | <40° (initially) | >110° |

| Suitability for W/O Emulsions | High | Low | Very High |

| Suitability for O/W Emulsions | Low | High (temporarily) | Low |

| Bio-molecule Adsorption | Prone to non-specific binding | Reduced (initially) | Reduced due to fluorination |

This table presents the anticipated effects based on the known behavior of similar fluorosilanes in microfluidic applications.

Future Research Horizons for this compound: A Roadmap for Advanced Applications

The unique molecular architecture of this compound, combining a fluorinated alkyl chain with a reactive trimethoxysilane group, positions it as a compound of significant interest for future research and development in advanced materials. This article explores the prospective research directions and emerging applications for this specialized chemical, focusing on its potential integration with cutting-edge manufacturing techniques, its role in the creation of smart materials, sustainable production methodologies, the development of bio-inspired functional surfaces, and the considerations for its industrial-scale implementation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.